molecular formula C15H19NO4 B8025444 1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid

1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid

Cat. No.: B8025444
M. Wt: 277.31 g/mol
InChI Key: QQCOVXZKKNSHFI-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid (CAS 1871579-06-4) is a piperidine derivative with a benzyloxycarbonyl (Cbz) protecting group and a methyl substituent at the 2-position. Its molecular formula is C₁₅H₁₉NO₄, molecular weight 277.32 g/mol, and it is stored under dry, room-temperature conditions . The compound is associated with hazard statements H315 (skin irritation) and H319 (eye irritation), necessitating precautions such as protective gloves and eye flushing during handling .

This molecule is a key intermediate in organic synthesis, particularly in peptide chemistry and drug development, where the Cbz group protects amines during multi-step reactions.

Properties

IUPAC Name

2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-13(14(17)18)8-5-9-16(11)15(19)20-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCOVXZKKNSHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of a methyl group at the second position and a carboxylic acid group at the third position. The reaction conditions typically involve the use of protecting groups, such as benzyl chloroformate, and reagents like methyl iodide and carbon dioxide.

Industrial Production Methods: In industrial settings, the production of 1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions: 1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like benzyl chloroformate and other protecting group reagents are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or aldehydes.

Scientific Research Applications

1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a protecting group for amines.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of drug candidates.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group acts as a protecting group for the piperidine nitrogen, allowing for selective reactions at other positions. The carboxylic acid group can participate in various chemical reactions, such as esterification and amidation, which are important for the synthesis of complex molecules.

Comparison with Similar Compounds

Substituent Variations: Methyl vs. Fluorine

Compound : 1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid (CAS 1303974-60-8)

  • Key Difference : Substitution of the 2-methyl group with a 3-fluoro moiety.
  • Impact : Fluorine’s electronegativity enhances metabolic stability and alters electronic properties, making this compound more resistant to enzymatic degradation compared to the methyl-substituted analog. This is critical in antiviral or CNS-targeting drug candidates .

Protecting Group Comparison: Cbz vs. Boc

Compound : 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid (CAS 534602-47-6)

  • Key Difference : Replacement of the Cbz group with a tert-butoxycarbonyl (Boc) group.
  • Impact: The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., HCl/dioxane), whereas the Cbz group requires hydrogenolysis. This difference influences synthetic strategies for drug intermediates .

Positional Isomerism and Stereochemistry

Compound : trans-1-Cbz-5-methylpiperidine-3-carboxylic acid (CAS 1269757-29-0)

  • Key Difference : Methyl group at the 5-position instead of 2, with trans stereochemistry.
  • Impact : Altered spatial arrangement affects binding affinity to biological targets. For example, trans isomers may exhibit distinct pharmacokinetic profiles compared to cis or 2-substituted analogs .

Dicarboxylate Derivatives

Compound : 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate (CAS 310454-53-6)

  • Key Difference : Presence of ethyl ester at the 3-position instead of a carboxylic acid.
  • Impact : The ester group improves cell permeability but requires hydrolysis to the active carboxylic acid form in vivo. This pro-drug strategy is common in antiviral agents .

Table 1: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Hazard Statements
Target Compound 1871579-06-4 C₁₅H₁₉NO₄ 277.32 H315, H319
3-Fluoro Analog 1303974-60-8 C₁₄H₁₆FNO₄ 281.28 Not reported
Boc-Protected Analog 534602-47-6 C₁₂H₂₁NO₄ 243.30 Not reported
1-Benzyl 3-ethyl dicarboxylate 310454-53-6 C₁₅H₁₉NO₄ 277.32 H315, H319

Notes:

  • The Boc-protected analog has a lower molecular weight due to the absence of a benzyl group.

Biological Activity

1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid, also known by its CAS number 1871579-06-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula: C₁₅H₁₉NO₄
  • Molecular Weight: 277.32 g/mol
  • CAS Number: 1871579-06-4

Research indicates that compounds containing the benzoylpiperidine structure, such as 1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid, may exhibit significant biological activities, particularly as inhibitors of enzymes involved in various metabolic pathways.

Inhibition of Monoacylglycerol Lipase (MAGL)

One notable mechanism involves the inhibition of monoacylglycerol lipase (MAGL), an enzyme crucial for the degradation of endocannabinoids. Studies have shown that related benzoylpiperidine derivatives can act as reversible MAGL inhibitors with competitive behavior. For instance, certain derivatives demonstrated IC₅₀ values ranging from 19.9 to 75.3 µM against various cancer cell lines, indicating potential antiproliferative effects .

Biological Activity and Therapeutic Potential

1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid has been associated with diverse biological activities:

  • Antiproliferative Effects :
    • Cancer Cell Lines : The compound has shown promise in inhibiting the growth of human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells. The observed IC₅₀ values suggest a dose-dependent response, which is critical for therapeutic applications .
  • Analgesic Properties :
    • Some studies indicate that benzoylpiperidine derivatives may exhibit analgesic effects through modulation of the endocannabinoid system, which could be beneficial in pain management therapies.

Case Studies

Several studies have highlighted the biological activity of related compounds:

StudyCompoundActivityIC₅₀ Value
Benzoylpiperidine derivativeMAGL Inhibition0.84 µM
Benzoylpiperidine derivativeAntiproliferative on ovarian cancer19.9 - 75.3 µM
Benzoylpiperidine derivativeAntiproliferative on breast cancer19.9 - 75.3 µM

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